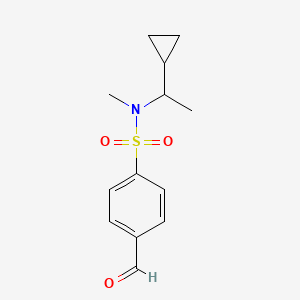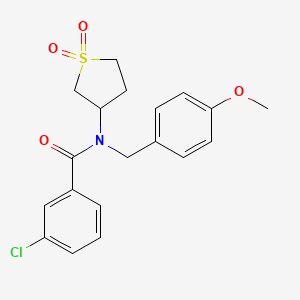![molecular formula C16H16ClNO4S B2823642 Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate CAS No. 429650-59-9](/img/structure/B2823642.png)
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is a chemical compound with the CAS Number: 824977-82-4 . It has a molecular weight of 353.83 and its IUPAC name is methyl {[(4-chlorophenyl)sulfonyl]-2-methylanilino}acetate . It is also known as MCG and is a highly potent and specific inhibitor of human cathepsin X.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H16ClNO4S/c1-12-5-3-4-6-15(12)18(11-16(19)22-2)23(20,21)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3 . This indicates that the molecule consists of a methyl ester group (COOCH3), a sulfonyl group (SO2), and two phenyl rings, one of which is substituted with a chlorine atom and the other with a methyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Sulfones, including those related to the chemical structure , are key in synthesizing polymers with specific properties, such as proton conductivity and water solubility. These polymers, like poly(thiophenylenesulfonic acid), demonstrate excellent proton conductivity and are useful in electrolyte applications (Miyatake et al., 1997).
Analytical Chemistry
- Analytical methods have been developed to determine polychlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues, demonstrating the importance of methyl sulfones in environmental and analytical chemistry (Letcher et al., 1995).
Structural Chemistry
- The crystal and molecular structure of sulfones, like methyl-(4-chlorophenyl)sulfone, has been studied to understand their potential in forming specific molecular architectures (Adamovich et al., 2017).
Environmental Science
- Methyl sulfone derivatives of polychlorinated biphenyls (PCBs) have been synthesized and characterized, highlighting the role of these compounds in environmental pollutant analysis and their potential as markers for environmental exposure (Bergman & Wachtmeister, 1978).
Polymer Chemistry
- Research into guanidinium-functionalized anion exchange polymer electrolytes demonstrates the use of sulfone-containing compounds in creating materials with specific ionic properties, useful in energy storage and conversion technologies (Kim et al., 2011).
Photochemistry
- The study of triarylsulfonium salts, including tris(4-chlorophenyl)sulfonium, provides insights into the photochemical properties of sulfonium compounds, with implications for their use in photoinitiation and materials science (Dektar & Hacker, 1990).
Wirkmechanismus
“Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate” is known to be a highly potent and specific inhibitor of human cathepsin X. Cathepsin X is a cysteine protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDFMINGDXBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)
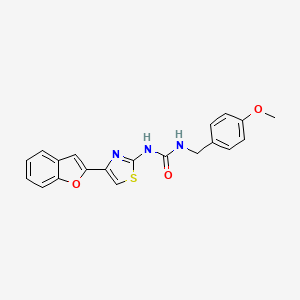
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2823563.png)
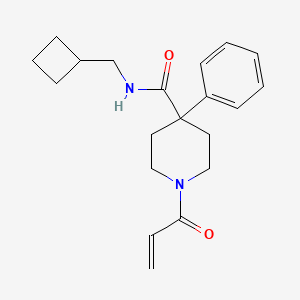
![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)

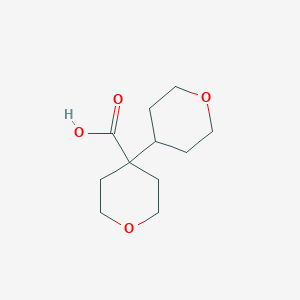
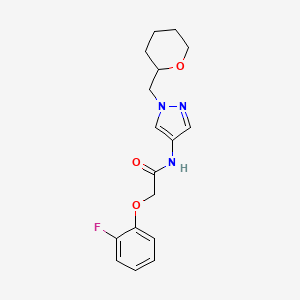
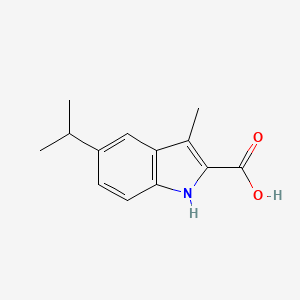
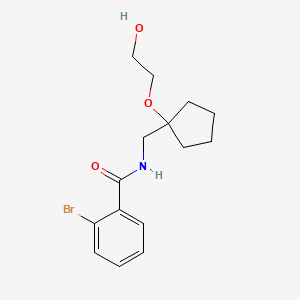
![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)
